molecular formula C27H32N2O6 B2978077 Fmoc-NHMe-Pip(Boc)-OH CAS No. 2137858-61-6

Fmoc-NHMe-Pip(Boc)-OH

Cat. No.: B2978077
CAS No.: 2137858-61-6
M. Wt: 480.561
InChI Key: VAHPTRKMZDHBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-NHMe-Pip(Boc)-OH is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Its structure features a piperidine (Pip) core with dual protective groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position and the tert-butoxycarbonyl (Boc) group at the secondary amine of the piperidine ring. This compound is critical for introducing N-methylated piperidine residues into peptides, which can enhance metabolic stability and modulate bioactivity . The Boc group provides acid-labile protection, while the Fmoc group is base-labile, enabling orthogonal deprotection strategies during SPPS.

Properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-26(2,3)35-25(33)29-14-12-27(13-15-29,23(30)31)17-28-24(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22H,12-17H2,1-3H3,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHPTRKMZDHBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-NHMe-Pip(Boc)-OH typically involves multiple steps:

    Fmoc Protection: The Fmoc group is introduced to protect the amine group.

    Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions.

    Boc Protection: The Boc group is added to protect the piperidine nitrogen.

Industrial Production Methods

Industrial production methods for This compound involve large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure the compound’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Fmoc-NHMe-Pip(Boc)-OH: undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of Fmoc and Boc groups under specific conditions.

    Substitution Reactions: Introduction of different functional groups to the piperidine ring.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for Boc removal.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine and piperidine derivatives.

Scientific Research Applications

Fmoc-NHMe-Pip(Boc)-OH: is widely used in:

    Peptide Synthesis: As a building block for synthesizing complex peptides.

    Medicinal Chemistry: In the development of pharmaceutical compounds.

    Biological Research: Studying protein interactions and enzyme mechanisms.

    Industrial Applications: Manufacturing of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Fmoc-NHMe-Pip(Boc)-OH involves its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect specific functional groups during synthesis, preventing unwanted reactions. The compound’s molecular targets and pathways depend on the specific application and context in which it is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Fmoc-L-Lys(Boc)-OH
  • Structure: Contains a lysine backbone with Fmoc at the α-amino group and Boc at the ε-amino side chain.
  • Synthesis : Achieved via copper complexation and subsequent Fmoc protection, yielding 91.7% purity under optimized conditions .
  • Applications : Used in synthesizing branched peptides and glycoconjugates. Unlike Fmoc-NHMe-Pip(Boc)-OH, lysine derivatives lack cyclic rigidity, affecting peptide secondary structure.
  • Gelation Properties : Forms stable thermo-reversible gels in alcohols and chlorinated solvents via hydrogen bonding and π-π stacking .
Fmoc-Trp(Boc)-OH
  • Structure: Tryptophan derivative with Fmoc at α-amino and Boc at the indole side chain.
  • Applications : Minimizes side reactions during SPPS of arginine- and tryptophan-rich peptides (e.g., GLP-1 analogs for diabetes therapy) .
  • Key Difference : The indole ring in Trp(Boc) participates in hydrophobic interactions, whereas this compound’s piperidine ring offers conformational restraint.
Fmoc-Phe(4-NHBoc)-OH
  • Structure: Phenylalanine derivative with Boc-protected para-aminophenyl group.
  • Applications : Enables site-specific modifications for bioconjugation or fluorescent labeling. Its linear side chain contrasts with the cyclic piperidine in this compound, impacting peptide solubility and aggregation .

Analytical and Purification Considerations

  • Chiral Separation: Fmoc-protected amino acids like this compound require capillary electrophoresis (CE) with cyclodextrins for enantiomer resolution. For example, γ-cyclodextrin separates N-Fmoc-Lys(Boc)-OH with 60 mM SDS in phosphate buffer .
  • HPLC Purity : Crude peptides containing this compound often exhibit higher purity (>90%) compared to Boc-protected analogs due to reduced acid-induced side reactions .

Table 1: Comparative Properties of Fmoc/Boc-Protected Amino Acids

Property This compound Fmoc-L-Lys(Boc)-OH Fmoc-Trp(Boc)-OH
Molecular Weight ~500 (estimated) 425.5 540.6
Solubility Moderate in DMF High in water/acetone Low in aqueous buffers
Key Applications Constrained peptides Gelators, branched peptides Diabetes therapeutics
Orthogonal Deprotection Yes (Fmoc/Boc) Yes Yes

Biological Activity

Fmoc-NHMe-Pip(Boc)-OH, chemically known as 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, is a compound that has garnered attention for its potential applications in peptide synthesis and medicinal chemistry. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and implications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring, which is significant for its biological activity. The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups serve as protecting groups that facilitate the synthesis of peptides by preventing premature reactions during solid-phase peptide synthesis (SPPS).

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Piperidine Ring : The piperidine structure is synthesized through cyclization reactions involving appropriate precursors.
  • Protection of Functional Groups : The Fmoc and Boc groups are introduced to protect the amino functionalities during peptide coupling reactions.
  • Purification : The final product is purified using techniques such as chromatography to achieve high purity levels necessary for biological testing.

The biological activity of this compound is primarily attributed to its role as a building block in the synthesis of bioactive peptides. The piperidine moiety can influence receptor binding and modulation, making it a valuable component in drug design.

Case Studies

  • Peptide Synthesis : In studies involving the synthesis of cyclic enkephalins with guanidine bridges, derivatives including this compound exhibited improved binding affinities at μ-opioid receptors compared to traditional amino acids, indicating enhanced biological activity due to structural modifications .
  • Anticancer Activity : Research on peptidomimetics derived from this compound has shown potential in inhibiting cancer cell proliferation. For instance, conformationally locked peptidomimetics demonstrated significant inhibition of Pin1, a target in cancer therapy, with Ki values indicating strong potency .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Receptor Binding Affinity : Compounds synthesized using this compound showed nanomolar affinities for various receptors, suggesting that modifications to the piperidine structure can enhance interaction with biological targets .
  • Epimerization Resistance : The use of this compound in SPPS has been associated with lower rates of epimerization compared to other protecting groups, which is crucial for maintaining the biological integrity of synthesized peptides .

Data Tables

StudyCompoundTargetAffinity (Ki)Notes
This compoundPin11.7 µMHigher potency than trans counterparts
Cyclic Enkephalinsμ-opioid receptor0.4 nMEnhanced binding compared to traditional amino acids
Fmoc-His(Boc)-OHVarious peptides0.18% epimerizationSuperior stability during synthesis

Q & A

Q. How can researchers validate the successful incorporation of this compound into a peptide sequence?

  • Methodological Answer : Use analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to monitor coupling efficiency. A sharp peak at the expected retention time indicates successful incorporation. Confirm via mass spectrometry (MALDI-TOF or ESI-MS) to verify the molecular weight of the intermediate or final product. For troubleshooting, perform Kaiser or chloranil tests to detect free amines, which signal incomplete coupling .

Advanced Research Questions

Q. What strategies minimize epimerization during the coupling of this compound in SPPS?

  • Methodological Answer : Epimerization is influenced by base strength and temperature. Use mild bases like Oxyma (ethyl cyanoglyoxylate-2-oxime) instead of DIEA, and maintain coupling temperatures below 25°C. Pre-activate the amino acid for ≤3 min to reduce racemization risk. For highly sensitive sequences, employ coupling agents such as COMU or DIC/Oxyma, which are less prone to inducing epimerization .

Q. How does steric hindrance from the Pip(Boc) group affect coupling efficiency, and how can this be mitigated?

  • Methodological Answer : The Pip(Boc) group introduces steric bulk, slowing coupling kinetics. Optimize by:
  • Using high-efficiency activators (e.g., PyAOP or HATU).
  • Extending coupling times to 30–60 min.
  • Increasing the amino acid molar excess (4–6 equivalents).
  • Employing microwave-assisted SPPS (30–50°C, 10–20 W) to enhance reaction rates without compromising purity .

Q. How should researchers resolve contradictions between HPLC purity data and mass spectrometry results for peptides containing this compound?

  • Methodological Answer : Discrepancies may arise from co-eluting impurities or post-synthesis modifications. Perform orthogonal analyses:
  • Use ion mobility spectrometry (IMS) to separate isomers.
  • Conduct Edman degradation to confirm sequence integrity.
  • Analyze via 2D-NMR (e.g., HSQC) to detect stereochemical impurities.
  • Re-analyze samples under different HPLC conditions (e.g., pH-adjusted mobile phases) to resolve overlapping peaks .

Q. What are the compatibility considerations for this compound with other protecting groups (e.g., Trt, Pbf) in complex peptide syntheses?

  • Methodological Answer : The Boc group on Pip is stable under standard Fmoc deprotection conditions (piperidine/DMF) but may cleave under prolonged acidic treatments (e.g., TFA >2 h). Avoid using globally acid-labile groups (e.g., Trt) in sequences requiring Boc retention. For acid-sensitive sequences, replace Boc with Alloc protection, which can be removed selectively with Pd(0) catalysts .

Q. How can researchers optimize the cleavage of this compound-containing peptides from resin while preserving the Boc group?

  • Methodological Answer : Use mild cleavage cocktails (e.g., TFA:H2O:Triisopropylsilane = 95:2.5:2.5 v/v) for 1–2 h at 25°C. Avoid scavengers like thiols, which may reduce Boc stability. Post-cleavage, precipitate the peptide in cold diethyl ether and lyophilize immediately. Confirm Boc retention via FT-IR (C=O stretch at ~1680 cm⁻¹) or ¹³C NMR .

Data-Driven Insights

  • Coupling Efficiency : Table 4.1 () demonstrates that steric hindrance reduces coupling yields by ~20–30% for bulky residues like Pip(Boc). Optimized protocols (e.g., DIC/Oxyma) restore yields to >95% .
  • Epimerization Control : Fmoc-His(Boc)-OH studies () show that Oxyma-based activators reduce racemization to <0.5%, a principle applicable to Pip(Boc)-containing analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.